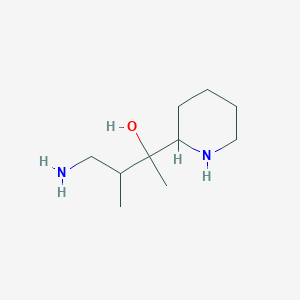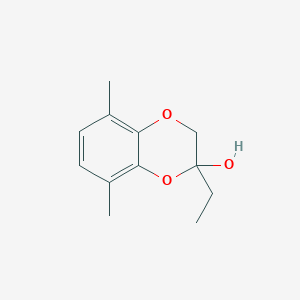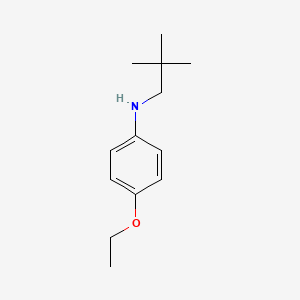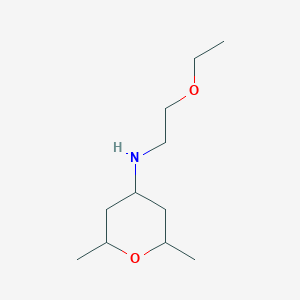
4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol is a compound that features a piperidine ring, an amino group, and a butanol moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound’s unique structure makes it a valuable subject for research in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and functional group modifications. The use of catalysts and specific reaction conditions ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the amino group to form secondary or tertiary amines.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-piperidin-4-ylpropan-2-ol: Shares a similar piperidine ring structure but differs in the positioning of functional groups.
1- (2-Chloropyrimidin-4-yl)piperidin-3-ol: Contains a piperidine ring with different substituents.
Uniqueness
4-Amino-3-methyl-2-(piperidin-2-yl)butan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H22N2O |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
4-amino-3-methyl-2-piperidin-2-ylbutan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(7-11)10(2,13)9-5-3-4-6-12-9/h8-9,12-13H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
GPSBREAFBBBOAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C)(C1CCCCN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one](/img/structure/B13224842.png)
![tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13224843.png)

![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13224859.png)

![Dimethyl({3-[(oxan-4-yl)amino]propyl})amine](/img/structure/B13224882.png)


![Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate](/img/structure/B13224917.png)


![(2-Methylbutan-2-YL)[(3-methylphenyl)methyl]amine](/img/structure/B13224935.png)

